molecular formula C15H10ClN3O2 B14016189 Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

Cat. No.: B14016189
M. Wt: 299.71 g/mol
InChI Key: MWLYXVJFFWXHKH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a synthetic tricyclic compound based on the 5H-pyrido[3,2-b]indole scaffold, a structure investigated for its potential in targeted cancer therapy . Compounds within this class have been designed to function as Bromodomain and Extra-Terminal (BET) inhibitors, which target epigenetic regulatory proteins . By inhibiting BET proteins such as BRD4, this class of compounds can disrupt the recruitment of transcriptional machinery to specific genes, potentially leading to the downregulation of key drivers of cell proliferation in cancers . The specific substitutions on the core scaffold, including the 4-chloro, 7-cyano, and 3-carboxylate ester groups, are critical for optimizing binding affinity and selectivity, making it a valuable chemical tool for researchers exploring novel oncological targets and the role of epigenetics in disease . The versatility of the indole and pyridoindole scaffolds in medicinal chemistry is well-documented, as they are prevalent in compounds with a wide range of biological activities, underscoring the research value of this specialized derivative . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate

InChI

InChI=1S/C15H10ClN3O2/c1-2-21-15(20)10-7-18-13-9-4-3-8(6-17)5-11(9)19-14(13)12(10)16/h3-5,7,19H,2H2,1H3

InChI Key

MWLYXVJFFWXHKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C3=C(C=C(C=C3)C#N)NC2=C1Cl

Origin of Product

United States

Preparation Methods

Overview

This compound is typically synthesized as an intermediate in the preparation of tricyclic pyridoindole derivatives. The general synthetic route involves the transformation of a suitably substituted pyridoindole precursor, often starting from ethyl 7-cyano-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate, followed by chlorination at the 4-position to yield the target compound.

Synthetic Route and Reaction Conditions

According to patent WO2021158498A1 and related European patent documents, the preparation involves the following key steps:

  • Starting Material: Ethyl 7-cyano-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate.

  • Chlorination Reaction: The 4-oxo group is converted to a 4-chloro substituent through a chlorination reaction. This is typically carried out by treatment with a chlorinating agent under controlled conditions to afford this compound.

  • Reaction Medium and Temperature: The chlorination is performed in an appropriate solvent system, often under reflux or mild heating conditions to ensure complete conversion.

  • Purification: The product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity.

Representative Experimental Procedure

While exact experimental details for this specific compound are limited in open literature, the patent EP4100408NWB1 describes the preparation of this compound as an intermediate (referred to as Intermediate 1L) in the synthesis of IRAK4 inhibitors. The process involves:

  • Suspending ethyl 7-cyano-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate in a suitable solvent.

  • Adding a chlorinating reagent (such as phosphorus oxychloride or thionyl chloride) under controlled temperature.

  • Stirring the reaction mixture until completion as monitored by thin-layer chromatography or other analytical methods.

  • Work-up involving quenching, extraction, and purification steps to isolate the this compound.

Structural Confirmation

The compound's identity and purity are confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR spectra show characteristic chemical shifts consistent with the pyridoindole framework, the ethyl ester group, the chloro substituent at position 4, and the cyano group at position 7.

  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, and chlorine content matches theoretical values.

Data Summary Table for Preparation Parameters

Parameter Details
Starting Material Ethyl 7-cyano-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate
Chlorinating Agent Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
Solvent Suitable aprotic solvent (e.g., dichloromethane, chloroform) or neat conditions
Reaction Temperature Reflux or controlled heating (typically 60–110 °C)
Reaction Time Several hours until completion (monitored by TLC or HPLC)
Work-up Quenching with water or aqueous base, extraction, drying
Purification Recrystallization or column chromatography
Yield Typically moderate to good (exact yields not specified in patents but generally >60%)
Analytical Techniques NMR, MS, elemental analysis, melting point determination

Analysis of Preparation Methods

Advantages

  • Selectivity: The chlorination step selectively converts the 4-oxo group to the 4-chloro substituent without affecting other functional groups such as the cyano or ester moieties.

  • Versatility: The intermediate can be further functionalized to yield various derivatives, including amides and other bioactive compounds.

Challenges

  • Reaction Control: Chlorination reagents are reactive and require careful control of temperature and stoichiometry to avoid side reactions.

  • Purification: Removal of chlorinating agents and by-products requires thorough work-up to achieve high purity.

Related Synthetic Context and Applications

This compound is used as a building block in the synthesis of tricyclic heteroaryl compounds with potential pharmacological activity, such as IRAK4 inhibitors, which are of interest in inflammatory and oncological research.

The compound's preparation is a crucial step in multi-step synthetic sequences that introduce various substituents at the 4-position via nucleophilic substitution of the chlorine, enabling the generation of a diverse library of derivatives for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a chemical compound with the CAS number 2681278-28-2 . It has the molecular formula C15H10ClN3O2C_{15}H_{10}ClN_3O_2 and a molecular weight of 299.71 . Information regarding the applications of this specific compound is limited, but research on related compounds provides some insight into its potential uses.

Potential Applications Based on Related Compounds
H-pyrimido[4,5-b]indole-containing compounds have been investigated for their potential as BET inhibitors . These inhibitors have demonstrated effectiveness in inhibiting cell growth in acute leukemia cell lines . Specifically, the incorporation of an indole or quinoline moiety to the 9H-pyrimido[4,5-b]indole core has led to the identification of small molecules with high binding affinities to BET proteins .

A related tricyclic 5H-pyrido[4,3-b]indole structure, exemplified by RX-37 (6 ), also shows promise as a BET inhibitor . This compound binds to BET proteins with nanomolar affinities and demonstrates high selectivity . It potently inhibits cell growth in acute leukemia cell lines and has a high specificity for the K562 leukemia cell line . These findings suggest that compounds with a pyrido[3,2-b]indole core may be valuable in developing treatments for human cancers and other medical conditions .

Available Information and Potential Areas of Application

  • Chemical Synthesis: this compound is available as a chemical reagent for various research and development applications .
  • Anticancer Agents: Derivatives of 5h-pyrido[3,2-b]indole compounds are potential anticancer agents . These compounds may have applications in the development of pharmaceutically acceptable compositions for treating cancer .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The pyridoindole scaffold is shared among several β-carbolines, but substituent patterns and ring fusion positions critically differentiate their properties. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate Pyrido[3,2-b]indole 4-Cl, 7-CN, 3-COOEt 284.68 Electron-withdrawing groups enhance stability; unknown bioactivity .
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE) Pyrido[3,4-b]indole 3-COOEt 240.26 Promotes remyelination via GABAA modulation; lacks Cl/CN groups .
Ethyl 4-amino-7-hydroxy-1H-indole-2-carboxylate Indole 4-NH₂, 7-OH, 2-COOEt 219.22 Simpler structure; hydrophilic substituents may improve solubility .
Ethyl 4-methyl-5-(isopropoxy)-9H-pyrido[3,4-b]indole-3-carboxylate Pyrido[3,4-b]indole 4-Me, 5-O-iPr, 3-COOEt 315.34 Bulky isopropoxy group may hinder membrane permeability .

Key Observations:

  • Ring Fusion Position : Pyrido[3,2-b]indole (target) vs. pyrido[3,4-b]indole (β-CCE) alters nitrogen positioning, affecting electronic distribution and receptor binding .
  • Functional Groups: Amino and hydroxy substituents ( compound) enhance hydrogen-bonding capacity, contrasting with the target’s halogen/cyano motifs .

Crystallographic and Physicochemical Properties

  • Crystallography: SHELX programs () are widely used for structural determination of such compounds. The target’s cyano group may participate in hydrogen bonding (N–H···N≡C), as described in Etter’s graph-set analysis () .
  • Thermal Stability: Chloro and cyano substituents likely increase melting point (>200°C) compared to β-CCE (~180°C), though experimental data are lacking.

Biological Activity

Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex tricyclic structure that contributes to its pharmacological properties. The presence of the chloro and cyano groups is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression and inflammatory diseases.

Inhibition of IRAK-4

Recent studies have highlighted the effectiveness of this compound as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4). This kinase plays a pivotal role in the signaling pathways associated with inflammatory responses and autoimmune diseases. The compound has demonstrated promising results in preclinical models for treating conditions such as rheumatoid arthritis and certain cancers by modulating these pathways .

Anticancer Properties

The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies indicate that it exhibits significant antiproliferative effects against several types of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, one study reported an IC50 value ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .

Study on Cytotoxicity

In a detailed cytotoxicity assay, this compound was tested against various cancer cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. The study observed morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 1.0 μM .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to its target proteins. These studies suggested that the compound binds effectively to the colchicine-binding site of tubulin, which is critical for microtubule assembly and stability. This interaction could explain its observed microtubule-destabilizing effects in cancer cells .

Data Tables

Biological Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMDA-MB-2312.43–7.84Growth inhibition
AntiproliferativeHepG24.98–14.65Growth inhibition
Apoptosis InductionMDA-MB-2311.0Increased caspase activity

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate, and what key intermediates are involved?

The synthesis typically involves multistep heterocyclic reactions. A core strategy includes:

  • Cyano group introduction : Pre-functionalized indole intermediates, such as 7-cyanoindole derivatives, are prepared via nucleophilic substitution or metal-catalyzed cyanation .
  • Chlorination : Electrophilic chlorination at the 4-position is achieved using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .
  • Esterification : Ethyl ester formation is facilitated by refluxing carboxylic acid precursors (e.g., pyridoindole-3-carboxylic acid) with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
    Key intermediates include 7-cyano-5H-pyrido[3,2-b]indole-3-carboxylic acid and halogenated precursors for regioselective substitution .

Q. How is the structural characterization of this compound typically performed?

  • X-ray crystallography : Resolves the pyridoindole core and substituent positions, with mean C–C bond deviations <0.005 Å .
  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the ethyl ester (-COOCH₂CH₃, δ ~4.3 ppm), cyano group (no proton signal), and aromatic protons (δ 7.5–8.5 ppm) .
    • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • HPLC : Reverse-phase chromatography with acetonitrile/water gradients (retention time ~8–12 min) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₅H₁₁ClN₃O₂: 316.0485) .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do the positions of chloro and cyano substituents influence the compound’s reactivity and bioactivity?

  • Chloro at C4 : Enhances electrophilic substitution susceptibility, directing further functionalization (e.g., Suzuki coupling at C5/C6). It also increases lipophilicity, impacting membrane permeability in bioactivity studies .
  • Cyano at C7 : Withdraws electron density, stabilizing the aromatic system against oxidation. This group may interact with biological targets (e.g., kinase ATP-binding pockets) via dipole interactions .
  • Synergistic effects : The 4-Cl/7-CN combination improves in vitro metabolic stability compared to unsubstituted analogs, as shown in antibacterial assays .

Q. What methodological challenges arise when reconciling contradictory data in the synthesis of similar pyridoindole derivatives?

  • Discrepancies in yields : Varying reflux durations (3–5 hours) and catalyst loads (e.g., sodium acetate) lead to inconsistent cyclization efficiency. Systematic optimization via DoE (Design of Experiments) is recommended .
  • Regioselectivity issues : Competitive halogenation at C4 vs. C6 can occur. Controlled reaction monitoring (TLC or in situ IR) ensures selective chlorination .
  • Crystallization challenges : Polymorphism in the pyridoindole core affects reproducibility. Solvent screening (DMF/acetic acid vs. ethanol/water) improves crystal quality .

Q. What strategies are employed to enhance the stability of this compound under experimental conditions?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or cyano group degradation .
  • Light sensitivity : Amber glassware or foil wrapping mitigates UV-induced radical reactions .
  • Buffered solutions : Use pH-stable buffers (e.g., PBS at pH 7.4) for biological assays to avoid ester cleavage .

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